molecular formula C16H20N4O6S B11006074 N-(2-furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

N-(2-furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11006074
M. Wt: 396.4 g/mol
InChI Key: HYQZBEVISDBKSK-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a piperidine ring, and a sulfonyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction, where the furan derivative reacts with a suitable electrophile.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidinone moiety, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce hydroxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its sulfonyl group, in particular, can form strong interactions with proteins, making it a candidate for enzyme inhibition studies.

Medicine

In medicine, N-(2-furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide could be explored for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory or anticancer agent, although detailed studies would be required to confirm such effects.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for such uses.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity through the formation of stable complexes. The sulfonyl group could play a key role in these interactions, forming strong bonds with amino acid residues in the active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H20N4O6S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C16H20N4O6S/c1-10-13(15(22)19-16(23)18-10)27(24,25)20-6-2-4-11(9-20)14(21)17-8-12-5-3-7-26-12/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,17,21)(H2,18,19,22,23)

InChI Key

HYQZBEVISDBKSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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